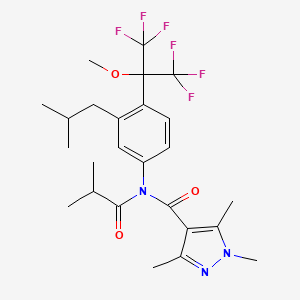

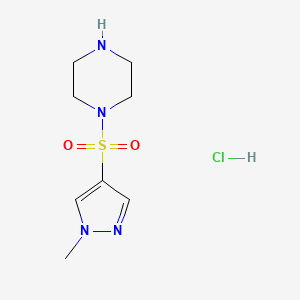

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride

描述

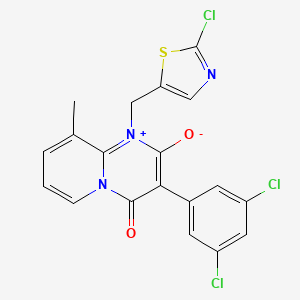

“1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1573547-65-5 . It has a molecular weight of 266.75 . The IUPAC name for this compound is 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

Anticancer and Antimicrobial Applications

Research into the applications of compounds similar to "1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride" has largely focused on their potential anticancer and antimicrobial properties. These compounds, often featuring variations of piperazine and pyrazole structures, have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial strains.

Anticancer Activity

A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles, which share structural motifs with the compound of interest, demonstrated significant in vitro anticancer activity across several cancer cell lines, including lung, kidney, breast, and melanoma cells. The presence of a piperazine substituent was noted for enhancing the compounds' effectiveness (Turov, 2020).

Antimicrobial Activity

Research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids with a piperazine linker showed promising antibacterial and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. These compounds were also explored for their inhibitory activities against MRSA and VRE bacterial strains, with one particular compound demonstrating significant efficacy (Mekky & Sanad, 2020).

Molecular Interaction and Synthesis Studies

Molecular Interaction Studies

Research into the molecular interactions of piperazine and pyrazole derivatives has provided insights into their potential therapeutic applications. For example, Shim et al. (2002) analyzed the antagonist interactions of certain pyrazole-3-carboxamide derivatives with the CB1 cannabinoid receptor, illustrating the complex molecular dynamics and potential receptor-targeted applications of these compounds (Shim et al., 2002).

Synthesis and Biological Activity Studies

Further studies have focused on the synthesis of novel compounds with similar structural elements, exploring their biological activities. Gein et al. (2013) synthesized and evaluated the antimicrobial activity and influence on blood coagulation of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, contributing to the understanding of the diverse biological applications of these molecules (Gein et al., 2013).

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXQQPMMOUXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)

![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)

![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)